4-Nitrobenzoate trifluoro methanol
Description
However, the evidence includes extensive data on structurally related methyl 3-nitrobenzoate derivatives with diverse substituents at the 4-position of the aromatic ring. These compounds are characterized by a methyl ester group at the 1-position, a nitro group (-NO₂) at the 3-position, and variable functional groups (e.g., fluoro, chloro, methoxy, alkylthio) at the 4-position . Such derivatives are critical intermediates in organic synthesis, pharmaceuticals, and agrochemicals. For instance, sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester () share structural motifs with these benzoates, emphasizing their relevance in pesticide design .
Properties
Molecular Formula |
C8H4F3NO4 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
trifluoromethyl 4-nitrobenzoate |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)16-7(13)5-1-3-6(4-2-5)12(14)15/h1-4H |
InChI Key |
ADEMVRQYCYFNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 4-Substituted Benzoates
Nitration is typically the first step in preparing nitro-substituted benzoates. According to patent literature and research, nitration is performed under controlled temperature conditions (0-80 °C) using concentrated nitric acid and sulfuric acid as nitrating agents. For example, in the synthesis of ethyl 2,3-dichloro-4-nitrobenzoate, the nitration of precursor compounds occurs at 0-2 °C initially, followed by heating to 25-35 °C for 24-26 hours to ensure high yield and purity.
Esterification with Trifluoro Methanol
Esterification of 4-nitrobenzoic acid derivatives with trifluoro methanol is a critical step. While direct literature on esterification with trifluoro methanol is limited, analogous esterification methods with ethanol provide insights. For instance, ethyl 4-nitrobenzoate is synthesized by esterifying 4-nitrobenzoic acid with ethanol under argon atmosphere at 80 °C, catalyzed by ultradispersed natural zeolite catalysts and assisted by microwave or ultrasound irradiation to enhance yield and reaction rate. This approach suggests that trifluoro methanol could be similarly employed under acidic catalysis and controlled conditions to obtain this compound.
Introduction of Trifluoromethyl Groups
The trifluoromethyl group is often introduced via trifluoromethylation reactions or by using trifluoromethyl-containing precursors. For example, 2-nitro-4-trifluoromethyl methyl benzoate is prepared by hydrolyzing 2-nitro-4-trifluoromethyl benzonitrile with inorganic bases (sodium or potassium hydroxide) followed by alcoholysis with sulfuric acid-methanol solution at 60-80 °C. This two-step process—hydrolysis then esterification—could be adapted for trifluoro methanol as the alcohol component.
Detailed Preparation Methodology
Based on the synthesis strategies from related compounds and patents, the following detailed method is proposed for preparing this compound:
Catalytic and Process Enhancements
Catalysts: Use of heterogeneous acid catalysts such as hydrogen forms of natural zeolites (e.g., clinoptilolite, mordenite) with ultradispersed crystallites has been shown to improve esterification yields significantly (up to 70% conversion and 67% yield for ethyl 4-nitrobenzoate). Similar catalysts could be employed for trifluoro methanol esterification.
Microwave and Ultrasound Irradiation: Application of microwave (2450 MHz, 300 W) or ultrasound (37 kHz, 330 W) during esterification enhances reaction rates and catalytic activity due to synergistic effects.
Analytical Characterization
Synthesized this compound should be characterized by:
- Melting Point: To verify purity and consistency.
- Fourier Transform Infrared Spectroscopy (FTIR): Key peaks include ester carbonyl (C=O) stretch around 1712 cm⁻¹, nitro group peaks near 1366 and 1520 cm⁻¹, and C-O stretches near 1269 and 1100 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Both $$^{1}H$$ and $$^{13}C$$ NMR to confirm the chemical structure.
- Gas Chromatography-Mass Spectrometry (GC-MS): For molecular weight confirmation and purity analysis.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
4-Nitrobenzoate trifluoro methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The trifluoro methanol ester can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines
Scientific Research Applications
4-Nitrobenzoate trifluoro methanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzoate trifluoro methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparative Analysis of Methyl 3-Nitrobenzoate Derivatives
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) enhance electrophilic aromatic substitution reactivity, making these derivatives useful in nitro-reduction reactions or cross-coupling syntheses .
- Steric and Solubility Effects : Bulky substituents like hexadecylsulfonyl (C₁₆H₃₃SO₂-) increase hydrophobicity, favoring applications in lipid membranes or slow-release formulations .
- Bioactivity : Chloro and methoxy analogs are linked to herbicidal activity in sulfonylurea compounds (e.g., metsulfuron methyl ester inhibits acetolactate synthase in weeds) .
Limitations and Discrepancies
Potential nomenclature errors or missing data (e.g., "trifluoro methanol" as a substituent) limit direct comparisons. Future studies should verify the compound’s structure or explore analogs like methyl 4-trifluoromethoxy-3-nitrobenzoate, which combines trifluoromethoxy (-OCF₃) and nitro groups for enhanced electronic effects.
Biological Activity
4-Nitrobenzoate trifluoro methanol (CAS No. 74953-35-8) is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₆F₃NO₅ |
| Molecular Weight | 253.13 g/mol |
| IUPAC Name | 4-nitrobenzoic acid; trifluoromethanol |
| InChI Key | KWVHNDKFELCOIC-UHFFFAOYSA-N |
This compound is synthesized through the esterification of 4-nitrobenzoic acid with trifluoro methanol, typically using an acidic catalyst like sulfuric acid or trifluoroacetic acid under controlled conditions .
The biological activity of this compound is primarily attributed to its functional groups, particularly the nitro group and the trifluoro methanol ester. These groups enable the compound to engage in various biochemical interactions:
- Redox Reactions: The nitro group can undergo reduction to form amino derivatives, which may exhibit altered biological activities.
- Substitution Reactions: The trifluoro methanol ester can be substituted with nucleophiles, potentially leading to the formation of new compounds with distinct biological properties .
Antimicrobial Properties
Nitrobenzoate derivatives, including this compound, have been investigated for their antimicrobial activities. Studies indicate that nitrobenzoate compounds can inhibit bacterial growth and show efficacy against multi-drug resistant strains . For instance, a related study demonstrated that nitrobenzoate-derived compounds exerted significant antibacterial effects against various Gram-positive and Gram-negative bacteria .
Anti-Cancer Activity
Research has shown that nitrobenzoate compounds can exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor cell proliferation. A study involving a novel nitrobenzoate compound (X8) revealed its ability to disrupt angiogenesis, a critical process in tumor growth . This effect was mediated through interactions with vascular endothelial growth factor (VEGF) signaling pathways, suggesting that similar mechanisms may be applicable to this compound .
Anti-Inflammatory Effects
Nitrobenzoate derivatives have also been studied for their anti-inflammatory properties. They can modulate inflammatory pathways, providing potential therapeutic avenues for treating inflammatory diseases . The mechanism often involves the inhibition of pro-inflammatory cytokines and other mediators.
Case Studies
-
Zebrafish Model for Angiogenesis:
A study utilized zebrafish embryos to assess the anti-angiogenic effects of a nitrobenzoate-derived compound (X8). The results indicated significant reductions in vascular development markers, highlighting the potential of nitrobenzoates in targeting angiogenesis-related diseases . -
Antibacterial Efficacy:
In a comparative analysis, 4-nitrobenzoate derivatives were tested against various bacterial strains. The findings revealed potent activity against resistant strains of Acinetobacter baumannii, showcasing their potential as therapeutic agents in combating bacterial infections .
Q & A
Basic: What synthetic methodologies are most effective for producing 4-nitrobenzoate trifluoro methanol, and how do catalyst choices impact reaction efficiency?
Answer:
The synthesis typically involves esterification of 4-nitrobenzoic acid with trifluoro methanol. Acid catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as boron trifluoride-methanol complex (BF₃-MeOH) are commonly used. H₂SO₄ is cost-effective but requires elevated temperatures (~100°C), which may risk decomposition of the nitro group. In contrast, BF₃-MeOH operates under milder conditions (reflux at ~65°C) and enhances selectivity by stabilizing intermediates. For example, BF₃-MeOH (1.3M in methanol) achieves >85% yield in 12 hours, while H₂SO₄ may require 24 hours for comparable results . Post-reaction purification via column chromatography (silica gel, petroleum ether/ethyl acetate 3:1) is critical to isolate the product .
Advanced: How can competing esterification and transesterification pathways be controlled during synthesis using BF₃-methanol complex?
Answer:
BF₃-MeOH promotes both esterification and transesterification. To favor esterification:
- Maintain anhydrous conditions to prevent hydrolysis.
- Use a 1:1.2 molar ratio of 4-nitrobenzoic acid to methanol to drive equilibrium.
- Limit reaction time (<12 hours) to avoid back-reaction.
Monitor reaction progress via TLC (Rf = 0.4 in hexane/ethyl acetate) or GC-MS (retention time ~8.2 min). If transesterification occurs (e.g., methyl ester byproducts), adjust the methanol excess or introduce a trapping agent like molecular sieves .
Basic: What analytical techniques confirm the purity and structure of this compound?
Answer:
- NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 8.2 ppm (aromatic protons), δ 4.4 ppm (trifluoromethyl-methoxy group). ¹⁹F NMR confirms trifluoromethyl signals at δ -60 to -65 ppm .
- FT-IR: Strong C=O stretch at ~1720 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹.
- GC-MS: Molecular ion peak at m/z 253 (C₈H₆F₃NO₄) with fragmentation patterns matching the ester backbone .
Advanced: How can researchers resolve conflicting solubility data in polar aprotic solvents like DMF or DMSO?
Answer:
Discrepancies often arise from impurities or solvent hydration. Strategies include:
- Gravimetric Analysis: Dissolve 100 mg of purified compound in 10 mL solvent, filter, and evaporate to measure residual mass.
- Hansen Solubility Parameters: Compare experimental solubility (e.g., 25 mg/mL in DMF) with predicted values (δD = 18.2, δP = 16.5, δH = 10.1). Deviations >5% suggest solvent-grade issues or compound degradation .
- COSMO-RS Simulations: Model solvent-solute interactions to identify optimal solvents .
Basic: What storage conditions prevent decomposition of this compound?
Answer:
- Store in amber vials under nitrogen at -20°C.
- Avoid exposure to moisture (hydrolyzes ester to carboxylic acid) and UV light (triggers nitro group reduction).
- Monitor stability via monthly HPLC checks (C18 column, acetonitrile/water 70:30). Degradation >5% warrants repurification .
Advanced: How do nitro and trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the aromatic ring, making NAS challenging. Strategies to enhance reactivity:
- Use strong nucleophiles (e.g., NH₂⁻) at high temperatures (120°C in DMF).
- Employ catalytic Cu(I) to facilitate Ullmann-type couplings.
- DFT calculations (B3LYP/6-31G*) show meta-directing effects of -CF₃, guiding regioselective substitutions .
Basic: What safety protocols are essential when handling BF₃-methanol complex in synthesis?
Answer:
- Use PPE (gloves, goggles) and work in a fume hood due to corrosive and flammable hazards.
- Neutralize waste with 10% sodium bicarbonate before disposal.
- Emergency response: For skin contact, rinse with 1M NaOH to neutralize BF₃ .
Advanced: How can kinetic studies optimize reaction rates for large-scale synthesis?
Answer:
- Perform Arrhenius analysis (plot ln(k) vs. 1/T) to determine activation energy (Ea) and ideal temperature (typically 60–80°C).
- Use microreactors for continuous flow synthesis, reducing side reactions and improving heat dissipation.
- In-situ IR spectroscopy tracks esterification progress by monitoring C=O peak intensity at 1720 cm⁻¹ .
Basic: What chromatographic methods separate this compound from nitrobenzoic acid impurities?
Answer:
- Flash Chromatography: Silica gel column with gradient elution (hexane → ethyl acetate). Product elutes at 30% ethyl acetate.
- Preparative HPLC: C18 column, isocratic acetonitrile/water (65:35) at 2 mL/min. Retention time: 12.3 min .
Advanced: How do solvent polarity and proticity affect photostability under UV light?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
